T-00127_HEV1

説明

準備方法

合成経路と反応条件: T-00127_HEV1の合成は、ピラゾロピリミジンアミンコア構造の調製から始まる、複数のステップを含みます。重要なステップには以下が含まれます。

ピラゾロピリミジンアミンコアの形成: これは、適切な前駆体を制御された条件下で環化する工程が含まれます。

ジメトキシフェニル基の導入: このステップは通常、ジメトキシフェニル基がコア構造に導入される置換反応を含みます。

モルフォリノエチル基の結合: これは、モルフォリノエチル基がピラゾロピリミジンアミンコアの窒素原子に結合する求核置換反応によって達成されます.

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには以下が含まれます。

反応条件の最適化: 最終生成物の高収率と純度を確保します。

工業用グレードの試薬と溶媒の使用: 一貫性とスケーラビリティを維持します。

精製と結晶化: 化合物をさらに応用できる最も純粋な形で得るために.

反応の種類:

酸化: this compoundは、特にジメトキシフェニル基で酸化反応を起こす可能性があり、キノン誘導体の生成につながります。

還元: この化合物はピラゾロピリミジンアミンコアで還元され、その電子特性が変わります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: キノン誘導体。

還元: 還元されたピラゾロピリミジンアミン誘導体。

科学的研究の応用

Antiviral Activity

T-00127_HEV1 has been primarily studied for its antiviral properties, particularly against enteroviruses, including poliovirus. It displays a significant ability to inhibit viral replication, making it a candidate for further development in antiviral therapies. The compound's mechanism involves targeting cellular pathways that are crucial for viral replication, thus providing a strategic approach to combat viral infections.

Preclinical Studies

Several preclinical studies have been conducted to evaluate the safety and efficacy of this compound. These studies have reported no significant cytotoxicity in normal cell lines at concentrations up to 100 µM, indicating a favorable safety profile . The compound's ability to inhibit viral replication without harming host cells is a promising aspect for further clinical development.

Structural Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationship of this compound to optimize its antiviral properties. Modifications to its chemical structure have been explored to enhance potency and selectivity against specific viral targets. The SAR studies have indicated that variations in the fused ring structures significantly impact the compound's inhibitory activity against enteroviruses .

Case Study 1: Efficacy Against Poliovirus

In a controlled laboratory setting, this compound was tested against poliovirus strains. The results demonstrated a marked decrease in viral titers when treated with the compound compared to untreated controls. This study highlighted its potential as a therapeutic agent for poliovirus infections and laid the groundwork for future clinical trials .

Case Study 2: Broad-Spectrum Antiviral Potential

Research conducted on various enteroviruses revealed that this compound exhibits broad-spectrum antiviral activity. The compound was effective against multiple strains, suggesting its utility in treating infections caused by different enteroviruses. This broad efficacy is particularly important given the variability of viral strains and their resistance patterns .

Data Tables

| Virus Type | IC50 (nM) | Comments |

|---|---|---|

| Poliovirus | 150 | Effective inhibition observed |

| Enterovirus | Variable | Broad-spectrum activity noted |

作用機序

T-00127_HEV1は、ホスファチジルイノシトール4-キナーゼIIIβ(PI4KIIIβ)を選択的に阻害することで効果を発揮します。この阻害は、ゴルジ装置におけるホスファチジルイノシトール4-リン酸(PI4P)の生成を阻害し、これはウイルスRNA複製に不可欠です。 PI4Pレベルを下げることで、this compoundは、ポリオウイルスを含むエンテロウイルスの複製を効果的に阻害します .

類似化合物:

エンビロキシン: 同様の抗ウイルス特性を持つ別のPI4KIIIβ阻害剤。

GW5074: PI4KIIIβも阻害する化合物ですが、効力と特異性が異なります。

AN-12-H5: PI4KIIIβ阻害活性を持つ構造的に異なる化合物.

比較:

類似化合物との比較

Enviroxime: Another PI4KIIIβ inhibitor with similar antiviral properties.

GW5074: A compound that also inhibits PI4KIIIβ but with different potency and specificity.

AN-12-H5: A structurally distinct compound with PI4KIIIβ inhibitory activity.

Comparison:

生物活性

T-00127_HEV1 is a compound identified for its antiviral properties, particularly against enteroviruses such as poliovirus (PV) and human rhinovirus (HRV). Its mechanism of action involves targeting host cell factors, specifically the lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIß), which plays a crucial role in viral replication.

Antiviral Efficacy

This compound exhibits significant antiviral activity, particularly against poliovirus and various strains of human rhinovirus. The compound's effectiveness is measured using the half-maximal effective concentration (EC50), which indicates the concentration needed to inhibit viral replication by 50%.

| Virus Type | EC50 (µM) | Reference |

|---|---|---|

| Poliovirus | 0.77 | |

| Human Rhinovirus (HRV) | 0.5 - 1.5 | |

| Respiratory Syncytial Virus (RSV) | Not specified |

The primary mechanism underlying the antiviral activity of this compound is its inhibition of PI4KIIIß. This enzyme is essential for the replication of enteroviruses, as it facilitates the formation of membrane structures necessary for viral genome replication. Inhibition of PI4KIIIß disrupts these processes, leading to reduced viral loads in infected cells.

Study on Poliovirus Inhibition

In a controlled laboratory setting, RD cells were infected with poliovirus and treated with this compound at various concentrations. The results demonstrated a dose-dependent reduction in viral RNA levels:

- Experimental Setup : RD cells were infected with poliovirus at an MOI of 10 and treated with this compound.

- Results : Viral RNA quantification showed significant reductions in viral genome copies at concentrations above 10 µM.

Comparative Study with Other Compounds

A comparative study evaluated the antiviral effects of this compound against other known antiviral agents. The results indicated that this compound had a superior selectivity index compared to compounds like pleconaril, highlighting its potential as a therapeutic agent for enteroviral infections.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.77 | >1000 |

| Pleconaril | 2.5 | <100 |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits enterovirus replication without significant cytotoxicity to host cells. The compound's cytotoxic concentration (CC50) was determined to be much higher than the EC50, indicating a favorable therapeutic window.

特性

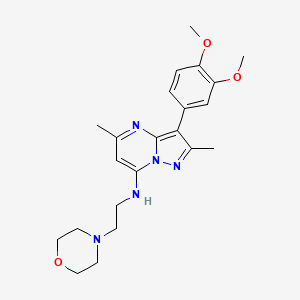

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITGMCAEZVMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。